molecular formula C12H17NO2 B14843202 Ethyl (4,5,6-trimethylpyridin-2-YL)acetate CAS No. 1393545-41-9

Ethyl (4,5,6-trimethylpyridin-2-YL)acetate

Cat. No.: B14843202
CAS No.: 1393545-41-9
M. Wt: 207.27 g/mol
InChI Key: MTSBOIPKCNWUHC-UHFFFAOYSA-N
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Description

Ethyl (4,5,6-trimethylpyridin-2-YL)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4,5,6-trimethylpyridin-2-YL)acetate typically involves the esterification of 4,5,6-trimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,5,6-trimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,5,6-trimethylpyridine-2-carboxylic acid.

    Reduction: 4,5,6-trimethylpyridin-2-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl (4,5,6-trimethylpyridin-2-YL)acetate is primarily related to its ability to interact with various molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl (4,5,6-trimethylpyridin-2-YL)acetate can be compared with other similar compounds such as:

    Ethyl 2-(pyridin-4-yloxy)acetate: Another ester with a pyridine ring, but with different substitution patterns.

    Ethyl (4-(acetylamino)-2,3,5-trimethylphenoxy)acetate: A compound with a similar ester moiety but different aromatic substitution.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: A structurally related compound with a piperidine ring.

Properties

CAS No.

1393545-41-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(4,5,6-trimethylpyridin-2-yl)acetate

InChI

InChI=1S/C12H17NO2/c1-5-15-12(14)7-11-6-8(2)9(3)10(4)13-11/h6H,5,7H2,1-4H3

InChI Key

MTSBOIPKCNWUHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C(=C1)C)C)C

Origin of Product

United States

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